

spectroscopic data for cis-Cyclopentane-1,3-diol (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *cis-Cyclopentane-1,3-diol*

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Spectroscopic Data for cis-Cyclopentane-1,3-diol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for **cis-Cyclopentane-1,3-diol**, a key building block in organic synthesis and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **cis-Cyclopentane-1,3-diol**. Due to the limited availability of public experimental data for the ^1H NMR and a detailed IR peak list, these sections include predicted values based on established principles and data from analogous compounds.

^1H NMR Data (Predicted)

The ^1H NMR spectrum of **cis-Cyclopentane-1,3-diol** is predicted to exhibit distinct signals for the protons on the cyclopentane ring. The chemical shifts are influenced by the hydroxyl groups and the stereochemistry of the molecule.

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
2 x CH-OH (H-1, H-3)	~ 4.0 - 4.2	Multiplet	-
2 x OH	Variable (broad singlet)	Broad Singlet	-
CH ₂ (H-2)	~ 1.8 - 2.0	Multiplet	-
2 x CH ₂ (H-4, H-5)	~ 1.5 - 1.7	Multiplet	-

¹³C NMR Data

A ¹³C NMR spectrum for **cis-Cyclopentane-1,3-diol** is available and referenced in public databases.[1] The expected chemical shifts are in the following regions:

Carbon Atoms	Typical Chemical Shift (δ , ppm)
2 x C-OH (C-1, C-3)	70 - 80
C-2	40 - 50
C-4, C-5	20 - 30

Infrared (IR) Spectroscopy Data

The IR spectrum of **cis-Cyclopentane-1,3-diol** is characterized by the presence of hydroxyl and alkane functional groups. The key absorption bands are expected as follows:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3600 - 3200	Strong, Broad	O-H stretch (hydrogen-bonded)
~ 2960 - 2850	Strong	C-H stretch (alkane)
~ 1450	Medium	C-H bend (alkane)
~ 1260 - 1050	Strong	C-O stretch (secondary alcohol)

Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum of **cis-Cyclopentane-1,3-diol** has been reported. [1][2] The key fragments and their relative intensities are summarized below.

m/z	Relative Intensity	Possible Fragment
102	Low	$[M]^+$ (Molecular Ion)
84	Moderate	$[M - H_2O]^+$
71	Moderate	$[M - OCH_3]^+$ or $[C_4H_7O]^+$
57	High	$[C_4H_9]^+$ or $[C_3H_5O]^+$
56	High	$[C_4H_8]^+$
55	High	$[C_4H_7]^+$

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **cis-Cyclopentane-1,3-diol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra to confirm the molecular structure.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **cis-Cyclopentane-1,3-diol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or D_2O) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.

- Typical parameters: spectral width of 10-15 ppm, pulse width corresponding to a 30-45° flip angle, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: spectral width of 200-220 ppm, a sufficient number of scans for adequate signal averaging (as ¹³C has a low natural abundance).
- Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
 - KBr Pellet (for solid samples): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
 - Thin Film (for liquid samples): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet).

- Record the sample spectrum over the range of 4000-400 cm^{-1} .
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

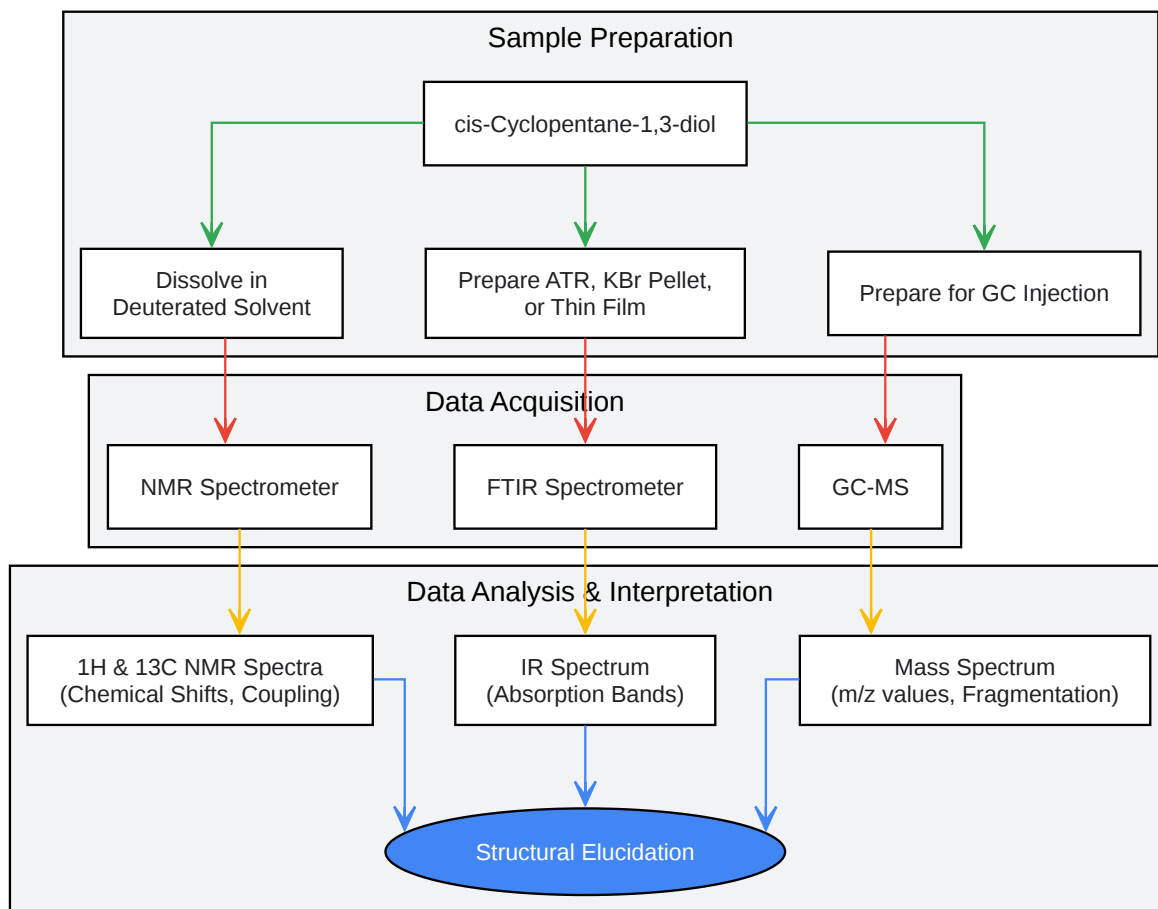
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like **cis-Cyclopentane-1,3-diol**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.
- Ionization:
 - Electron Ionization (EI): Bombard the sample with a high-energy electron beam (typically 70 eV). This is a "hard" ionization technique that causes fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and record their abundance.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **cis-Cyclopentane-1,3-diol**.



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General workflow for spectroscopic analysis.

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References

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- 2. 1,3-Cyclopentanediol, cis- [webbook.nist.gov]
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